N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
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Overview
Description
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a benzothiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of this compound, also known as SR-01000011892 , is PPARγ coactivator-1α (PGC-1α) . PGC-1α is a transcriptional coactivator that regulates genes involved in energy metabolism .
Mode of Action
SR-01000011892 acts as an inhibitor of PGC-1α . It promotes the acetylation of PGC-1α, which inhibits the expression of gluconeogenic genes . This results in a decrease in glucose production in hepatocytes .
Biochemical Pathways
The compound affects the gluconeogenesis pathway . By inhibiting PGC-1α, it suppresses the expression of genes involved in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Result of Action
The inhibition of PGC-1α by SR-01000011892 leads to a decrease in glucose production in hepatocytes . This could potentially be beneficial in the treatment of conditions like diabetes, where regulation of glucose levels is critical .
Preparation Methods
The synthesis of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The methoxy and phenylacetamide groups are then introduced through subsequent reactions, such as methylation and acylation, under controlled conditions. Industrial production methods may involve optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylacetamide groups are replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide can be compared with other benzothiazole derivatives, such as:
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide: This compound features a similar benzothiazole core but with different substituents, leading to distinct chemical and biological properties.
N-[6-Ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide: Another benzothiazole derivative with unique substituents that confer different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-11-10-21-16-9-8-15(24-2)13-17(16)25-19(21)20-18(22)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUXITWJZKEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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